![molecular formula C4H10O6S2 B1198287 Ethylene dimethanesulfonate CAS No. 4672-49-5](/img/structure/B1198287.png)
Ethylene dimethanesulfonate
Overview
Description
Ethylene dimethanesulfonate (EDS) is a mild alkylated ethylene glycol non-volatile methanesulfonate diester . It has a selective pro-apoptotic effect on LC . EDS is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
EDS can be synthesized from Ethylene glycol and Methanesulfonyl chloride . It is used in the synthesis of a series of PROTACs .
Molecular Structure Analysis
The molecular formula of EDS is C4H10O6S2 . The molecular weight is 218.25 . The InChI key is QSQFARNGNIZGAW-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving EDS are not detailed in the search results, it’s known that EDS is used in the synthesis of a series of PROTACs .
Physical And Chemical Properties Analysis
EDS appears as a white to off-white solid . It is soluble in Chloroform (sparingly, heated), and Methanol (very slightly) . The boiling point is 448.9±28.0°C at 760 mmHg . The melting point is 35-36°C . The density is 1.461 g/cm3 .
Scientific Research Applications
Endocrinology and Reproductive Biology
EDS is known for its selective cytotoxicity towards Leydig cells, which are located in the testes and are responsible for testosterone production. This property has been utilized in studies to understand the role of Leydig cells in testosterone production and spermatogenesis. For instance, EDS has been used to induce Leydig cell depletion in animal models to study the regeneration of these cells and the subsequent recovery of testosterone levels .
Agriculture
In agriculture, EDS derivatives, particularly ethylene, have been studied for their role as plant growth regulators. Ethylene influences various stages of plant growth, from germination to fruit ripening and senescence. Research has explored the use of ethylene and its releasing compounds to modify plant growth patterns, improve crop yield, and manage post-harvest physiology .
Medicine
In the medical field, EDS and its derivatives have been investigated for their potential in regenerative medicine. Studies have shown that EDS can induce the regeneration of the adrenal cortex in animal models, which is significant for understanding adrenal insufficiency and developing treatments for related conditions .
Environmental Science
EDS-related compounds, such as deep eutectic solvents (DESs), have been researched for their applications in energy and environmental science. DESs derived from EDS have been used for the synthesis of materials for energy storage and environmental remediation, including CO2 adsorption and reduction of pollutants .
Industrial Processes
In industrial processes, EDS derivatives are involved in the activation of methane to produce methanesulfonic acid (MSA), which is used in various chemical processes. The selectivity and efficiency of this reaction are crucial for the production of MSA, which has applications in the pharmaceutical and electroplating industries .
Biochemistry
EDS has been utilized in biochemistry for its alkylating properties. It has been used to study the mechanism of apoptosis in Leydig cells, providing insights into the biochemical pathways involved in programmed cell death. This research has implications for understanding cell turnover and the development of therapeutic agents .
Safety And Hazards
EDS is harmful if swallowed, in contact with skin, or inhaled . It is suspected of causing cancer . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
2-methylsulfonyloxyethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFARNGNIZGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52410-74-9 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196931 | |
Record name | Ethylene dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene dimethanesulfonate | |
CAS RN |
4672-49-5 | |
Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene dimethanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylene dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANE DIMETHANESULPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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